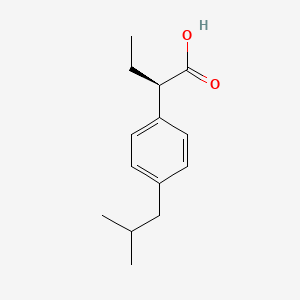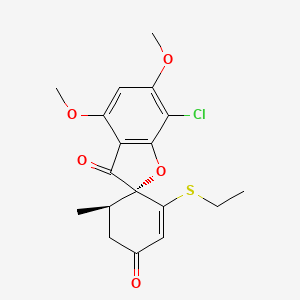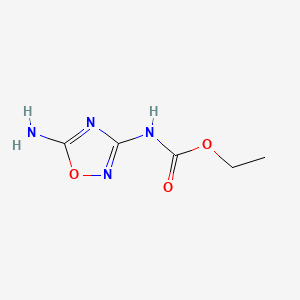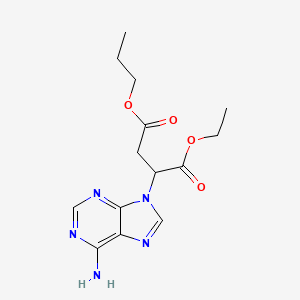
Butibufen, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Butibufen, ®-” is a chemical compound . It is also known as 2-(4-isobutylphenyl)butyric acid .
Molecular Structure Analysis
The molecular formula of Butibufen is C14H20O2 . It has a molecular weight of 220.31 . The structure of Butibufen includes a benzene ring substituted with an isobutyl group and a butyric acid group .
Physical And Chemical Properties Analysis
Butibufen is a solid with a melting point of 51-53°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 335.1±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 216.8±3.0 cm3 .
Scientific Research Applications
Pharmacological Research
®-Butibufen has been the subject of pharmacological research due to its potential therapeutic effects. Studies have explored its efficacy in treating various conditions, examining its pharmacodynamics and pharmacokinetics. The compound’s interaction with biological receptors and its metabolic pathways are key areas of investigation to understand its potential as a medication .
Clinical Trials
Clinical trials involving ®-Butibufen are crucial for determining its safety and effectiveness in humans. These trials follow rigorous protocols to assess the compound’s therapeutic potential for specific medical conditions. The data from these trials contribute to the understanding of dosage, side effects, and efficacy, which are essential for regulatory approval .
Industrial Applications
In the industrial sector, ®-Butibufen’s chemical properties may be utilized in the synthesis of new materials or chemical processes. Its reactivity and stability under various conditions are of interest for developing industrial applications that require specific chemical characteristics .
Biological Studies
Biological studies with ®-Butibufen involve examining its effects on living organisms at the cellular and molecular levels. Research may include its impact on cell growth, gene expression, and enzyme activity. These studies help in understanding the biological mechanisms through which ®-Butibufen exerts its effects .
Chemical Properties Analysis
Understanding the chemical properties of ®-Butibufen is fundamental for its application in various scientific fields. Its solubility, reactivity, and stability under different environmental conditions are studied to predict how it behaves in biological systems and industrial processes .
Environmental Impact
The environmental impact of ®-Butibufen is an important area of research, particularly concerning its biodegradability, toxicity, and potential accumulation in ecosystems. Studies aim to assess the compound’s long-term effects on the environment and develop strategies to mitigate any negative impacts .
properties
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254886-68-5 |
Source


|
| Record name | Butibufen, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTIBUFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)




![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)

